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Introduction
ARV-393, also known as zaloblideg, is an investigational, orally bioavailable PROteolysis

TArgeting Chimera (PROTAC) developed by Arvinas.[1][2][3] It is designed to selectively target

B-cell lymphoma 6 (BCL6), a key transcriptional repressor and oncogenic driver in various B-

cell malignancies, for degradation.[2][4] Deregulated expression of BCL6 is a common feature

in diffuse large B-cell lymphoma (DLBCL) and other non-Hodgkin lymphomas (NHL), where it

promotes cancer cell proliferation and survival.[1][3] By harnessing the body's own ubiquitin-

proteasome system, ARV-393 offers a novel therapeutic modality to eliminate the BCL6

protein, thereby inhibiting downstream oncogenic signaling pathways.[1] Currently, ARV-393 is

being evaluated in a Phase 1 clinical trial for patients with relapsed or refractory NHL.[2]

Core Mechanism: E3 Ligase Recruitment and
Ternary Complex Formation
As a heterobifunctional molecule, ARV-393 consists of three key components: a ligand that

binds to the target protein (BCL6), a ligand that recruits an E3 ubiquitin ligase, and a linker

connecting the two.[1] ARV-393 specifically recruits the Cereblon (CRBN) E3 ubiquitin ligase.

[3]
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The mechanism of action is initiated by the formation of a key ternary complex, consisting of

ARV-393 bridging BCL6 and CRBN.[1] This proximity, induced by ARV-393, facilitates the

transfer of ubiquitin from a charged E2 ubiquitin-conjugating enzyme to lysine residues on the

surface of the BCL6 protein. The resulting polyubiquitination of BCL6 marks it for recognition

and subsequent degradation by the 26S proteasome. This event leads to the inhibition of

BCL6-mediated signaling and is designed to halt the growth of tumors that overexpress BCL6.

[1]
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Caption: Mechanism of ARV-393-mediated BCL6 degradation.

Quantitative Data Summary
The following tables summarize the publicly available preclinical data for ARV-393, showcasing

its potent activity in both in vitro and in vivo models.
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Table 1: In Vitro Degradation and Antiproliferative
Activity

Cell Line Histology DC₅₀ (nM) GI₅₀ (nM) Citation

OCI-Ly1 DLBCL (GCB) 0.06 - 0.33 0.2 - 9.8 [1]

Farage DLBCL 0.06 - 0.33 0.2 - 9.8 [1]

SU-DHL-4
DLBCL (GCB,

"Triple-Hit")
0.06 - 0.33 0.2 - 9.8 [1]

SU-DHL-6 DLBCL (GCB) 0.06 - 0.33 0.2 - 9.8 [1]

OCI-Ly7 DLBCL (GCB) 0.06 - 0.33 0.2 - 9.8 [1]

OCI-Ly10 DLBCL (ABC) 0.06 - 0.33 0.2 - 9.8 [1]

SU-DHL-2 DLBCL (ABC) 0.06 - 0.33 0.2 - 9.8 [1]

U-2932 DLBCL (ABC) 0.06 - 0.33 0.2 - 9.8 [1]

Ramos
Burkitt

Lymphoma
0.06 0.2 - 9.8 [1]

Daudi
Burkitt

Lymphoma
0.33 0.2 - 9.8 [1]

General
DLBCL & Burkitt

Lymphoma
<1 <1 [4]

DC₅₀: Concentration for 50% maximal degradation. GI₅₀: Concentration for 50% growth

inhibition. GCB: Germinal Center B-cell-like. ABC: Activated B-cell-like.

In time-course experiments, ARV-393 achieved over 90% degradation of BCL6 within 2 hours

across all tested cell lines.[1]

Table 2: In Vivo Antitumor Efficacy in Xenograft Models
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Model Type
Model
Name

Dosing
(Oral, q.d.)

Duration

Tumor
Growth
Inhibition
(TGI)

Citation

CDX OCI-Ly1 3 mg/kg 28 days 67% [1]

CDX OCI-Ly1 10 mg/kg 28 days 92% [1]

CDX OCI-Ly1 30 mg/kg 28 days
103%

(regression)
[1]

CDX OCI-Ly7 3 mg/kg Not specified 70% [1]

CDX OCI-Ly7 10 mg/kg Not specified 88% [1]

CDX OCI-Ly7 30 mg/kg Not specified 96% [1]

CDX SU-DHL-2 3 mg/kg Not specified 42% [1]

CDX SU-DHL-2 10 mg/kg Not specified 77% [1]

CDX SU-DHL-2 30 mg/kg Not specified 90% [1]

CDX SU-DHL-4 30 mg/kg 21 days ~80% [1]

PDX

Transformed

Follicular

Lymphoma

(tFL)

Not specified Not specified ≥95% [2][5]

CDX: Cell Line-Derived Xenograft. PDX: Patient-Derived Xenograft. q.d.: once daily.

Experimental Protocols
Detailed experimental protocols for ARV-393 are proprietary to Arvinas. However, this section

provides representative, state-of-the-art methodologies for the key assays used to characterize

PROTAC molecules like ARV-393. These protocols are based on established techniques in the

field and can be adapted by researchers.
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Representative Protocol: Western Blot for BCL6
Degradation
This protocol outlines the measurement of BCL6 protein levels in cells following treatment with

a degrader.

Western Blot Workflow

1. Cell Culture
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2. Cell Lysis
& Protein Quantification 3. SDS-PAGE 4. Protein Transfer

(Blotting)
5. Antibody
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Caption: General workflow for Western Blot analysis.

Methodology:

Cell Culture and Treatment: Seed DLBCL cells (e.g., OCI-Ly1) in 6-well plates at a density of

5 x 10⁵ cells/mL. Allow cells to acclimate before treating with a dose-response curve of ARV-
393 (e.g., 0.1 nM to 1 µM) or a vehicle control (e.g., 0.1% DMSO) for a specified time (e.g.,

2, 6, or 24 hours).

Cell Lysis: Harvest cells by centrifugation. Wash with ice-cold PBS. Lyse the cell pellet with

RIPA buffer supplemented with protease and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of each lysate using a BCA or

Bradford assay to ensure equal protein loading.
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SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample

buffer. Separate the proteins by size on a 4-12% Bis-Tris polyacrylamide gel.

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose

membrane.

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST

for 1 hour at room temperature. Incubate the membrane with a primary antibody against

BCL6 overnight at 4°C. Also probe for a loading control (e.g., β-actin or GAPDH).

Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate

HRP-conjugated secondary antibody for 1 hour. Visualize protein bands using an enhanced

chemiluminescence (ECL) substrate and a chemiluminescence imager.

Quantification: Quantify band intensities using software like ImageJ. Normalize the BCL6

signal to the loading control signal. Calculate the percentage of remaining BCL6 relative to

the vehicle control to determine DC₅₀ values.

Representative Protocol: In Vitro Ubiquitination Assay
This assay directly measures the ability of a PROTAC to mediate the ubiquitination of its target

protein in a reconstituted system.

Methodology:

Reaction Assembly: On ice, assemble a 25 µL reaction in a microcentrifuge tube. The final

reaction should contain:

Ubiquitination Buffer (e.g., 50 mM HEPES pH 8.0, 50 mM NaCl, 1 mM TCEP)

Recombinant E1 Activating Enzyme (e.g., 100 nM)

Recombinant E2 Conjugating Enzyme (specific to CRBN, e.g., UBE2D1, 200 nM)

Recombinant CRBN/DDB1 E3 Ligase Complex (e.g., 200-500 ng)

Recombinant full-length BCL6 protein (Substrate, e.g., 500 ng)
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Ubiquitin (e.g., 5 µg)

Mg-ATP Solution (10 mM)

ARV-393 (at desired concentration) or vehicle control.

Incubation: Incubate the reaction mixture at 30°C or 37°C for 1-2 hours.

Termination: Stop the reaction by adding 4x SDS-PAGE loading buffer. Boil the samples at

95°C for 5 minutes.

Detection: Analyze the reaction products via Western blot as described above.

Analysis: Probe the Western blot membrane with an anti-BCL6 antibody. Successful

ubiquitination will be indicated by the appearance of higher molecular weight bands or a

smear above the band corresponding to unmodified BCL6, representing polyubiquitinated

species.

Representative Protocol: TR-FRET Ternary Complex
Assay
Time-Resolved Fluorescence Energy Transfer (TR-FRET) is a proximity-based assay used to

quantify the formation of the BCL6-ARV393-CRBN ternary complex.

Methodology:

Reagents:

Tagged Proteins: Recombinant GST-tagged BCL6 and His-tagged CRBN/DDB1 complex.

Detection Reagents: Terbium (Tb)-conjugated anti-GST antibody (donor fluorophore) and

a DyLight 650-conjugated anti-His antibody (acceptor fluorophore).

Assay Buffer: Buffer optimized for protein stability and minimal background fluorescence.

Assay Procedure:

In a 384-well plate, add a fixed concentration of GST-BCL6 and His-CRBN/DDB1.
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Add a serial dilution of ARV-393.

Add the Tb-anti-GST and DyLight-anti-His antibodies.

Incubate the plate at room temperature for 2-4 hours to allow the complex to form and

reach equilibrium.

Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at

two wavelengths (one for the donor, one for the acceptor) after a time delay to reduce

background fluorescence.

Data Analysis: Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission). Plot the

ratio against the concentration of ARV-393. The resulting bell-shaped "hook effect" curve is

characteristic of PROTAC-induced ternary complex formation. The peak of the curve

represents the optimal concentration for complex formation.
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Caption: Logical diagram of a TR-FRET assay for ternary complex detection.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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